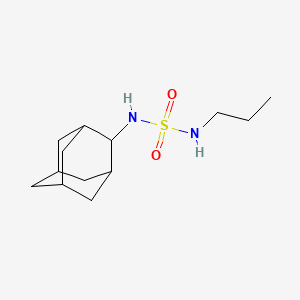

N-(2-adamantyl)-N'-propylsulfamide

Description

Properties

Molecular Formula |

C13H24N2O2S |

|---|---|

Molecular Weight |

272.41 g/mol |

IUPAC Name |

N-(propylsulfamoyl)adamantan-2-amine |

InChI |

InChI=1S/C13H24N2O2S/c1-2-3-14-18(16,17)15-13-11-5-9-4-10(7-11)8-12(13)6-9/h9-15H,2-8H2,1H3 |

InChI Key |

HVLBCVJJDOICDV-UHFFFAOYSA-N |

Canonical SMILES |

CCCNS(=O)(=O)NC1C2CC3CC(C2)CC1C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following sulfamide derivatives share the N'-propylsulfamide core but differ in substituents, leading to distinct biological activities:

Pharmacological and Physicochemical Properties

Receptor Binding and Selectivity

- Macitentan: Exhibits nanomolar affinity for ETA (Ki = 0.5 nM) and ETB (Ki = 391 nM), with sustained receptor blockade due to tissue penetration . The bromophenyl-pyrimidine substituent enhances hydrophobic interactions in the endothelin receptor pocket .

- CC7: Binds PPARα with a docking score comparable to the endogenous ligand OEA, driven by its long alkyl chain mimicking fatty acid structures .

- This compound : The adamantyl group may favor interactions with sterol-binding domains (e.g., in nuclear receptors), though experimental validation is needed.

Pharmacokinetics

- Macitentan : High oral bioavailability (≥ 70%) and tissue distribution (logP = 4.3) due to lipophilic pyrimidine-bromophenyl groups .

- CC7 : Moderate solubility in aqueous buffers but effective in vivo due to PPARα activation in lipid-rich tissues .

Key Research Findings

Macitentan vs. Bosentan (First-Generation Antagonist)

- Macitentan’s tissue-targeting sulfamide group reduces bile salt elevation (a bosentan side effect) and improves survival in PAH patients .

- Structural comparison: The propylsulfamide in Macitentan replaces bosentan’s tert-butyl group, enhancing metabolic stability .

CC7 vs. Natural PPARα Ligands

- CC7 mimics OEA’s PPARα activation but with prolonged duration due to resistance to enzymatic degradation .

Adamantyl Derivatives in Drug Design

- Adamantyl groups are used in antiviral (e.g., rimantadine) and anticancer drugs for their membrane permeability and rigidity. This compound could leverage these traits for CNS or oncology applications.

Data Tables

Table 1. Physicochemical Comparison

| Property | This compound | Macitentan | CC7 |

|---|---|---|---|

| Molecular Formula | C₁₃H₂₃N₂O₂S (predicted) | C₁₉H₂₀Br₂N₆O₄S | C₂₁H₄₆N₂O₂S |

| Molecular Weight | ~295 g/mol | 588.3 g/mol | 414.7 g/mol |

| logP | >5 (estimated) | 4.3 | 6.8 |

| Target | Unknown | ETA/ETB receptors | PPARα |

Table 2. Clinical/Preclinical Data

Preparation Methods

Adamantane Functionalization via Halogenation

The introduction of functional groups to adamantane often begins with bromination at the 2-position. As demonstrated in WO2011098985A1, bromoadamantane serves as a key intermediate for subsequent nucleophilic substitutions. For instance, reacting bromoadamantane with (2,2-dichloro-1-methoxy-vinyloxy)trimethylsilane in the presence of ZnCl₂ yields methyl adamantan-1-yl-dichloroacetate, a precursor for hydroxylated derivatives. This step highlights the importance of Lewis acid catalysts in facilitating C–C bond formation on the adamantane framework.

Hydroxylation and Oxidation Strategies

Hydroxylation of adamantyl intermediates is critical for introducing oxygenated functional groups. Patent WO2011098985A1 describes treating methyl adamantan-1-yl-dichloroacetate with HNO₃ in concentrated H₂SO₄ (mass ratio 1:12–1:15) to produce methyl dichloro-(3-hydroxy-adamantan-1-yl)acetate. The choice of HNO₃/H₂SO₄ as an oxidizing system ensures regioselectivity at the 3-position, avoiding over-oxidation. Subsequent hydrolysis with NaOH in methanol yields dichloro-(3-hydroxy-adamantan-1-yl)acetic acid, a versatile intermediate for further derivatization.

Sulfamide Formation: Key Methodologies

Chlorosulfonation and Amine Coupling

Sulfamide synthesis typically involves reacting sulfamoyl chloride (ClSO₂NH₂) with amines. However, direct methods face challenges due to the reagent’s instability. US20080319225A1 outlines an alternative approach using chlorosulfonic acid (ClSO₃H) in dichloromethane at −30°C to +30°C. Decomposing the reaction mixture in ice-cold NH₄OH yields sulfonamides in up to 96% yield. Adapting this method, N-(2-adamantyl)-N'-propylsulfamide could be synthesized via sequential amine coupling:

-

React 2-adamantylamine with ClSO₂NH₂ to form N-(2-adamantyl)sulfamoyl chloride.

-

Treat with propylamine under basic conditions (e.g., Na₂CO₃) to install the second amine group.

Reductive Amination for Sulfamide Assembly

Reductive amination offers a one-pot route to sulfamides. As reported in PMC9917539, iridium(III)-catalyzed hydrogen borrowing enables [5 + 1] annulations, forming C–N bonds efficiently. Applying this strategy:

-

Condense 2-adamantylamine with propionaldehyde to generate an imine.

-

Reduce the imine using NaBH₄ or catalytic hydrogenation (e.g., Ru or Rh complexes) to yield the secondary amine.

-

React with sulfamide-forming reagents (e.g., SOCl₂/NH₃) to install the sulfamide moiety.

This method avoids isolation of intermediates, improving overall yields.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Catalytic Systems for Hydrogenation

The PMC9917539 review highlights Rh(I) complexes with ferrocene ligands as superior catalysts for asymmetric hydrogenation, reducing defluorination by-products to <1%. For adamantyl-containing substrates, Rh(I) or Ru(II) catalysts achieve >90% enantiomeric excess, critical for pharmaceutical applications.

Challenges and Mitigation Strategies

Steric Hindrance of the Adamantyl Group

The bulky 2-adamantyl group impedes nucleophilic attacks at the sulfamide center. Solutions include:

-

Using excess amine (2–3 eq.) to drive the reaction to completion.

-

Employing high-boiling solvents (e.g., DMF) to enhance reactivity at elevated temperatures (80–100°C).

Q & A

Basic Research Questions

Q. What methodologies are used to characterize the dual receptor antagonism of N-(2-adamantyl)-N'-propylsulfamide?

- Experimental Design : Functional assays (e.g., radioligand binding or calcium flux assays) are employed to measure inhibitory potency (IC50) for endothelin receptor subtypes (ETA/ETB). For example, Macitentan showed IC50 values of 0.5 nM (ETA) and 3.5 nM (ETB) in vitro, with a potency ratio (ETA/ETB) of 50 .

- Key Data : Free median IC50 values should align with therapeutic plasma concentrations observed in preclinical models. Dual antagonism is confirmed by increased endothelin-1 (ET-1) plasma levels in vivo, a hallmark of non-selective receptor blockade .

Q. How is the pharmacokinetic profile of this compound evaluated in preclinical studies?

- Methodology : Oral administration in animal models (e.g., hypertensive Dahl salt-sensitive rats) with serial blood sampling to measure parent compound and active metabolite (e.g., ACT-132577 for Macitentan) concentrations. Pharmacokinetic parameters (AUC, Cmax, t1/2) are calculated using LC-MS/MS .

- Critical Analysis : Compare metabolite potency (e.g., ACT-132577 is 5x less potent than Macitentan) and tissue distribution to assess target engagement .

Advanced Research Questions

Q. How do researchers resolve contradictions between in vitro receptor affinity and in vivo efficacy for this compound?

- Case Study : Macitentan’s metabolite ACT-132577 has lower in vitro potency but contributes to in vivo efficacy due to prolonged half-life (≈48 hours). Researchers use physiologically based pharmacokinetic (PBPK) modeling to integrate metabolite exposure and receptor occupancy data .

- Data Interpretation : Validate findings by correlating free plasma IC50 values (e.g., 10–100 nM for Macitentan) with clinical outcomes (e.g., reduced pulmonary arterial hypertension mortality in the SERAPHIN trial) .

Q. What experimental strategies optimize the tissue-targeting properties of sulfamide derivatives like this compound?

- Approach : Structural modifications (e.g., pyrimidine core and alkyl sulfamide groups in Macitentan) enhance tissue penetration and reduce hepatic metabolism. In silico docking studies guide residue-specific interactions with endothelin receptors .

- Validation : Ex vivo receptor autoradiography in target tissues (e.g., pulmonary vasculature) confirms sustained receptor blockade despite low systemic exposure .

Q. How are drug-drug interaction risks assessed for sulfamide-based compounds during long-term therapy?

- Methodology : Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) or inducers (e.g., rifampin) in clinical trials. For Macitentan, cyclosporine increased AUC by 10%, while rifampin decreased exposure by 79%, necessitating dose adjustments .

- Mitigation : Use therapeutic drug monitoring (TDM) and adjust dosing regimens based on patient-specific CYP polymorphisms .

Methodological Challenges and Solutions

Q. How do researchers validate the specificity of this compound in complex disease models (e.g., cancer or fibrosis)?

- Experimental Design : Combine receptor antagonists (e.g., Macitentan) with pathway-specific inhibitors (e.g., Rho inhibitor CT04) to dissect ET-1/β-catenin crosstalk in colorectal cancer .

- Data Analysis : Use RNA-seq or phosphoproteomics to identify off-target effects (e.g., matrix metalloproteinase inhibition) and refine compound selectivity .

Q. What in vitro assays best predict the therapeutic window of adamantyl-sulfamide derivatives?

- Assays :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.